1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups attached to an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenol with 1-amino-4-hydroxyanthracene-9,10-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer activity.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the aminophenoxy group, making it less versatile in certain applications.
2-Amino-3-hydroxyanthracene-9,10-dione: Similar structure but different functional group positions, leading to different reactivity and applications.
Uniqueness: 1-Amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxy groups in specific positions on the anthracene backbone. This unique structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
89455-24-3 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-amino-2-(3-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-10-4-3-5-11(8-10)26-15-9-14(23)16-17(18(15)22)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21-22H2 |
InChI Key |
LAIZEXFBGFHKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC(=C4)N)N |
Origin of Product |
United States |
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